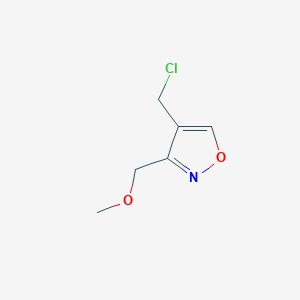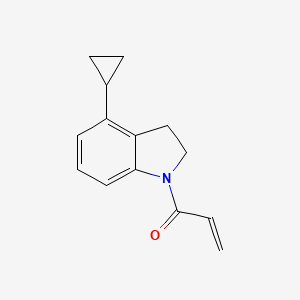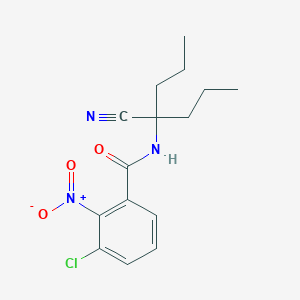
4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole is a functionalized oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of chloromethyl and methoxymethyl groups suggests that this compound could serve as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules through various substitution reactions.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, the synthesis of 4,5-disubstituted 3-hydroxymethyl-1,2,4-triazoles and their chloromethyl derivatives can be developed from 3-mercapto-1,2,4-triazoles, which are accessible from acyl hydrazines and isothiocyanates . Similarly, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole compound, has been described, highlighting the potential for palladium-catalyzed cross-coupling reactions to yield a range of disubstituted oxazoles . Additionally, a method for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles has been reported, showcasing high regioselectivity and moderate to good yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of a triazole compound has been determined using X-ray diffraction and optimized using density functional theory (DFT) . Such studies are crucial for understanding the geometric and electronic properties of the molecule, which can influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Oxazole derivatives are known to participate in a variety of chemical reactions. The presence of a chloromethyl group in the molecule suggests that it could undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methoxymethyl group could also be involved in reactions, potentially serving as a protecting group or participating in ether formation. The synthesis of 1,2,4-triazole derivatives from chloralamides and the subsequent reactions to yield aryl triazoles demonstrate the reactivity of such chlorinated intermediates in heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloromethyl and methoxymethyl groups can affect these properties, making the compound more reactive or altering its physical state. Theoretical computational studies, such as those performed on triazole derivatives , can provide predictions about these properties, which are essential for handling the compound and for its application in chemical synthesis.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole derivatives is in the field of corrosion inhibition. Triazole derivatives, which can be structurally related to the oxazole family, have been synthesized and used as corrosion inhibitors for mild steel in acidic environments. These compounds, including variations like 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, exhibit high inhibition efficiencies, which were evaluated through weight loss, electrochemical impedance spectroscopy (EIS), and polarization curves. The adsorption of these derivatives on metal surfaces obeys the Langmuir adsorption isotherm, indicating a strong and efficient binding to the steel surface to prevent corrosion. The relationship between the molecular structure of these compounds and their inhibition efficiency was explored through quantum chemical calculations, providing insights into their effectiveness as corrosion inhibitors (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).
Synthetic Applications
2-(Halomethyl)-4,5-diphenyloxazoles, which include compounds structurally similar to 4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole, serve as reactive scaffolds for synthetic elaboration, particularly at the 2-position. These compounds have been used to prepare various substituted oxazoles, demonstrating their utility in the synthesis of extended oxazole structures. The chloromethyl analogues, due to their reactivity, allow for the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions, showcasing their versatility in organic synthesis and chemical transformations (Pravin Patil & F. A. Luzzio, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-6-5(2-7)3-10-8-6/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDFVUXBAPMFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
CAS RN |
2219374-39-5 |
Source


|
| Record name | 4-(chloromethyl)-3-(methoxymethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Cyanooxan-4-yl)oxy]ethane-1-sulfonyl chloride](/img/structure/B2526596.png)

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)




![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)

![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)

![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)
